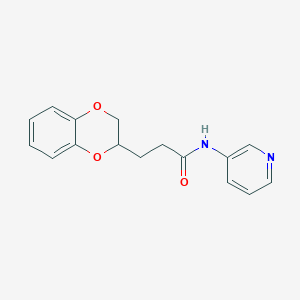![molecular formula C19H18FN3O2S2 B4178987 N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide](/img/structure/B4178987.png)
N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide
Overview
Description
N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide, also known as FABP4 inhibitor, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide inhibitor works by inhibiting the activity of N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide, a protein that plays a crucial role in lipid metabolism and inflammation. N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide binds to fatty acids and transports them to various organs and tissues. Inhibition of N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide reduces the transport of fatty acids, leading to improved insulin sensitivity, reduced inflammation, and improved lipid metabolism.
Biochemical and Physiological Effects:
N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide inhibitor has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in various animal models. It has also been found to have neuroprotective effects and potential anti-cancer properties. N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide inhibitor has been shown to reduce atherosclerotic plaque formation in mice and improve glucose tolerance in diabetic mice.
Advantages and Limitations for Lab Experiments
One of the advantages of N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide inhibitor is its selectivity towards N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide, which reduces the risk of off-target effects. N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide inhibitor has also been shown to have good bioavailability and pharmacokinetic properties. However, one of the limitations of N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide inhibitor is its relatively low potency, which may require higher doses for therapeutic applications.
Future Directions
Future research on N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide inhibitor could focus on improving its potency and selectivity towards N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide. It could also explore the potential therapeutic applications of N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide inhibitor in other diseases such as Alzheimer's disease and cancer. Additionally, research could investigate the use of N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide inhibitor in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide inhibitor is a promising compound with potential therapeutic applications in various diseases. Its inhibition of N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide activity leads to improved insulin sensitivity, reduced inflammation, and improved lipid metabolism. While N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide inhibitor has advantages such as good bioavailability and pharmacokinetic properties, its relatively low potency may require higher doses for therapeutic applications. Future research could focus on improving its potency and exploring its potential therapeutic applications in other diseases.
Scientific Research Applications
N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and atherosclerosis. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism. N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide inhibitor has also been found to have neuroprotective effects and potential anti-cancer properties.
properties
IUPAC Name |
N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S2/c1-2-11-25-16-6-4-3-5-15(16)17(24)21-18-22-23-19(27-18)26-12-13-7-9-14(20)10-8-13/h3-10H,2,11-12H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFZKPYHFRPBAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-chlorophenyl)-7-[4-(difluoromethoxy)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4178904.png)
![N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4178909.png)

![2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4178930.png)
![N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-iodobenzamide](/img/structure/B4178937.png)


![3,4-dimethoxy-N-methyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4178957.png)
![4-[2-({5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide hydrochloride](/img/structure/B4178981.png)

![N-(3-methoxypropyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4179002.png)
![7-(3-fluorophenyl)-5-(2-thienyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4179008.png)
![4-[benzyl(methyl)amino]-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4179014.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4179019.png)